molecular formula C16H17N3O2 B12620755 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one CAS No. 921612-06-8

2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one

Cat. No.: B12620755
CAS No.: 921612-06-8
M. Wt: 283.32 g/mol
InChI Key: WHJOBWZEVBODLE-UHFFFAOYSA-N
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Description

2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and advanced purification techniques such as chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Medicine: Research is being conducted on its potential use as a therapeutic agent due to its biological activity.

    Industry: It is used in the development of sensors and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenol: Another Schiff base with similar structural properties.

    (E)-2-[[(4-Hydroxyphenyl)imino]methyl]phenol: Known for its electrochemical and sensing properties.

Uniqueness

2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-(2-phenylhydrazinylidene)cyclohexa-2,5-dien-1-one is unique due to its specific structural configuration and the presence of both hydroxypropyl and phenylhydrazinylidene groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

CAS No.

921612-06-8

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-(2-hydroxypropyliminomethyl)-4-phenyldiazenylphenol

InChI

InChI=1S/C16H17N3O2/c1-12(20)10-17-11-13-9-15(7-8-16(13)21)19-18-14-5-3-2-4-6-14/h2-9,11-12,20-21H,10H2,1H3

InChI Key

WHJOBWZEVBODLE-UHFFFAOYSA-N

Canonical SMILES

CC(CN=CC1=C(C=CC(=C1)N=NC2=CC=CC=C2)O)O

Origin of Product

United States

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